molecular formula C10H11Cl2NO B8725831 3-(3,4-dichlorophenyl)-3-Pyrrolidinol

3-(3,4-dichlorophenyl)-3-Pyrrolidinol

Cat. No.: B8725831
M. Wt: 232.10 g/mol
InChI Key: VTDDGZREKRAICG-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-3-Pyrrolidinol is a chemical compound characterized by a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-(3,4-Dichlorophenyl)pyrrolidine. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-(3,4-Dichlorophenyl)pyrrolidin-3-one.

    Reduction: 3-(3,4-Dichlorophenyl)pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dichlorophenyl)-3-Pyrrolidinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    3-(3,4-Dichlorophenyl)pyrrolidine: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.

    3-(3,4-Dichlorophenyl)pyrrolidin-3-one:

    3-(3,4-Dichlorophenyl)pyrrolidin-2-one: A structural isomer with different positioning of functional groups, leading to distinct chemical behavior.

Uniqueness: 3-(3,4-dichlorophenyl)-3-Pyrrolidinol is unique due to the presence of both a dichlorophenyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2

InChI Key

VTDDGZREKRAICG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation according to Preparation 2: tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate (1.0 g, 3.0 mmol), dichloromethane (2 mL) and trifluoroacetic acid (1 mL). Stirred for 12 h. Yield: 0.34 g. MS m/z (rel. intensity, 70 eV) 233 (M+, 66), 231 (M+, bp), 173 (59), 145 (47), 75 (40).
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